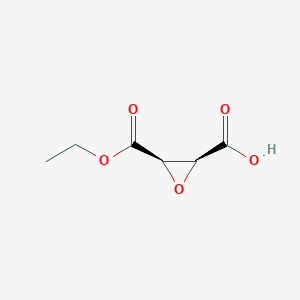

rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid

描述

属性

IUPAC Name |

(2S,3R)-3-ethoxycarbonyloxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMZDXCRDIBPCO-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1[C@H](O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Stereochemical Considerations

Epoxidation proceeds via a concerted mechanism in which the peracid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) delivers an oxygen atom to the alkene moiety of the dihydroxy precursor. The syn addition of oxygen ensures retention of the relative (2R,3S) configuration in the product. The esterification of one carboxylic acid group prior to epoxidation is critical to prevent side reactions, such as intermolecular esterification or polymerization.

Table 1: Standard Epoxidation Conditions Using m-CPBA

| Parameter | Specification |

|---|---|

| Precursor | (2R,3S)-2,3-Dihydroxybutanedioic acid |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–5°C |

| Reaction Time | 6–12 hours |

| m-CPBA Equivalents | 1.1–1.3 |

| Yield | 70–85% |

Optimization of Epoxidation Efficiency

Key factors influencing yield and purity include:

-

Solvent Selection : Dichloromethane is preferred due to its ability to dissolve both polar and nonpolar reactants while stabilizing the transition state.

-

Temperature Control : Low temperatures (0–5°C) minimize side reactions, such as over-oxidation or ring-opening of the epoxide.

-

Stoichiometry : A slight excess of m-CPBA ensures complete conversion of the diol to the epoxide.

Alternative Synthetic Routes

Enzymatic Epoxidation

Recent advances in biocatalysis have explored lipase-mediated epoxidation as a greener alternative. For example, Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica has been used to catalyze the epoxidation of unsaturated esters in aqueous media. While this method avoids harsh reagents, yields remain suboptimal (45–60%) compared to chemical methods.

Transition Metal-Catalyzed Oxidation

Vanadium- or titanium-based catalysts paired with hydrogen peroxide enable epoxidation under mild conditions. However, these systems often require anhydrous environments and exhibit limited compatibility with acid-sensitive functional groups.

Table 2: Comparison of Epoxidation Methods

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| m-CPBA/DCM | 70–85 | High | Lab-scale |

| Enzymatic (CAL-B) | 45–60 | Moderate | Pilot-scale |

| Vanadium/H₂O₂ | 50–65 | Low | Lab-scale |

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance efficiency and safety. Key advantages include:

Catalytic Recycling

Heterogeneous catalysts, such as silica-supported m-CPBA analogues, enable reagent recycling, reducing waste and production costs. Pilot studies report a 20% reduction in peracid consumption without compromising yield.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethyl acetate/hexane (3:1 v/v), yielding colorless crystals with >99% purity (HPLC).

化学反应分析

Types of Reactions

rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The epoxy group can be oxidized to form diols or other oxidized derivatives.

Reduction: Reduction of the ester group can yield alcohols or other reduced products.

Substitution: The epoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids like m-CPBA.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxy group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed.

科学研究应用

Chemistry

In chemistry, rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its epoxy group is reactive and can be modified to introduce different functional groups, which can be used to study enzyme mechanisms or develop new drugs.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, its derivatives could be explored for their anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its reactivity allows for the modification of polymer backbones, leading to materials with enhanced mechanical or chemical properties.

作用机制

The mechanism of action of rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid involves its ability to undergo various chemical reactions due to the presence of the epoxy and ester functional groups. The epoxy group can react with nucleophiles, leading to ring-opening reactions that introduce new functional groups. The ester group can be hydrolyzed or reduced, leading to the formation of carboxylic acids or alcohols. These reactions enable the compound to interact with different molecular targets and pathways, making it versatile in various applications.

相似化合物的比较

Table 1: Structural and Functional Comparison of Oxirane Derivatives

Key Findings:

Structural Diversity: Ring Size: The main compound’s 3-membered epoxide ring contrasts with the 4-membered oxetane in rel-(2R,3S)-3-aminooxetane-2-carboxylic acid. Smaller rings (e.g., oxirane) exhibit higher ring strain, increasing reactivity toward nucleophilic attack . Substituent Effects:

- Polar Groups : The ethoxycarbonyl and carboxylic acid groups in the main compound enhance solubility in polar solvents, whereas aromatic substituents (e.g., 4-methoxyphenyl in methyl glycidate) improve lipid membrane permeability .

- Steric Effects : Bulky substituents (e.g., octyl in the furancarboxylic acid derivative) may hinder reactivity but improve binding specificity in biological systems .

Stereochemical Considerations :

- The rel-(2R,3S) configuration is common among chiral epoxides and oxetanes, influencing enantioselective synthesis and biological activity. For example, stereoisomers of triazole-epoxide fungicides (e.g., in and ) show varying efficacy due to spatial compatibility with target enzymes .

Functional Applications: Synthetic Intermediates: Epoxide derivatives are pivotal in synthesizing β-amino alcohols, diols, and other chiral building blocks via ring-opening reactions.

生物活性

rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid is an organic compound characterized by its unique epoxide and ester functional groups. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through the epoxidation of suitable precursors like butanedioic acid derivatives. A common method involves treating (2R,3S)-2,3-dihydroxybutanedioic acid with m-chloroperbenzoic acid (m-CPBA) in dichloromethane under controlled conditions to ensure high selectivity and yield. The compound's structure includes an epoxy group that is reactive towards nucleophiles, enabling further chemical modifications that are essential for exploring its biological activities.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Cytotoxicity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate selective cytotoxicity toward A549 (human lung adenocarcinoma) and A375 (human melanoma) cell lines with IC50 values in the low micromolar range . This suggests potential applications in cancer therapy.

The mechanism of action primarily involves the reactivity of the epoxy group. The compound can undergo ring-opening reactions when interacting with nucleophiles, leading to the formation of biologically active derivatives. Additionally, the ester group can be hydrolyzed or reduced to yield carboxylic acids or alcohols, further enhancing its interaction with biological targets.

3. Antimicrobial Properties

Preliminary studies have indicated that certain derivatives possess antimicrobial properties. These compounds showed activity against a range of bacterial strains, suggesting potential use in developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the biological efficacy of this compound and its derivatives:

- Study on Anticancer Activity : A study investigated a series of epoxycarboxylic acids derived from this compound and assessed their effects on human cancer cell lines. The results revealed a strong correlation between structural modifications and enhanced cytotoxicity against specific cancer types .

- Antimicrobial Efficacy : Another study focused on evaluating the antimicrobial properties of synthesized derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that certain compounds exhibited significant inhibitory effects on bacterial growth, supporting their potential as therapeutic agents.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Epoxide + Ester | Cytotoxicity against cancer cells |

| (2R,3S)-2,3-Dihydroxybutanedioic acid | Dihydroxy Acid | Limited biological activity |

| (2S,3R)-2,3-Epoxybutanedioic acid 1-ethyl ester | Epoxide | Moderate cytotoxicity |

This table illustrates that while similar compounds exist, this compound stands out due to its potent biological activities linked to its unique structural features.

常见问题

Q. What are the standard synthetic routes for rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid, and how are reaction conditions optimized for yield and selectivity?

The compound is typically synthesized via epoxidation of precursors like (2R,3S)-2,3-dihydroxybutanedioic acid using m-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperatures (0–5°C) to minimize side reactions. Solvent choice and temperature control are critical for stereochemical fidelity. Post-reaction purification involves recrystallization or chromatography to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying stereochemistry, particularly the epoxy and ester functional groups. High-Resolution Mass Spectrometry (HRMS-ESI) confirms molecular weight, while HPLC (e.g., Method 2 with C18 columns) assesses purity, with retention times cross-referenced against standards. X-ray crystallography may resolve ambiguities in stereochemical assignments .

Q. How does the reactivity of the epoxy group influence the compound’s applications in organic synthesis?

The epoxy group undergoes nucleophilic ring-opening reactions with amines, thiols, or halides under acidic/basic conditions, enabling derivatization. For example, reaction with LiAlH₄ reduces the ester to an alcohol, while oxidation with H₂O₂ yields diols. These transformations make it a versatile intermediate for peptidomimetics or polymer precursors .

Advanced Research Questions

Q. What strategies can enhance enantiomeric excess during synthesis, particularly in large-scale epoxidation?

Catalytic asymmetric epoxidation using chiral catalysts (e.g., Jacobsen-type) or enzymatic methods (e.g., lipases) may improve stereocontrol. Continuous flow reactors can optimize temperature and mixing, reducing racemization risks observed in batch processes. Monitoring reaction progress via in-situ FTIR or Raman spectroscopy allows real-time adjustments .

Q. How can researchers resolve discrepancies in cytotoxicity data across cancer cell lines (e.g., A549 vs. A375)?

Conflicting IC₅₀ values may arise from differences in cell membrane permeability or metabolic activity. Standardized assays (e.g., MTT or apoptosis markers) with controlled conditions (e.g., incubation time, serum concentration) are critical. Structural analogs with modified ester/ether groups should be tested to isolate structure-activity relationships (SAR). Case studies suggest that substituents on the triazole ring (e.g., sulfamoyl vs. bromophenyl) significantly modulate potency .

Q. What methodologies are effective in probing the mechanism of epoxy ring-opening reactions under physiological conditions?

Kinetic studies using stopped-flow UV-Vis spectroscopy can track reaction rates with biomimetic nucleophiles (e.g., glutathione). Computational modeling (DFT or MD simulations) predicts regioselectivity and transition states. Isotopic labeling (e.g., ¹⁸O in the epoxy group) combined with LC-MS identifies intermediates in enzymatic or cellular environments .

Q. How does stereochemical inversion at the C2/C3 positions affect biological activity?

Enantiomers (e.g., (2S,3R)- vs. (2R,3S)-) may exhibit divergent binding to chiral biological targets. Comparative studies using enantiopure samples (via chiral HPLC separation) and molecular docking simulations (e.g., with proteases or kinases) reveal stereospecific interactions. For instance, the (2R,3S)-configuration in peptidomimetics enhances calpain inhibition selectivity .

Methodological Considerations

-

Contradiction Analysis : When cytotoxicity data conflict, validate using orthogonal assays (e.g., caspase activation vs. ATP depletion) and cross-reference with proteomic/metabolomic profiles .

-

Data Tables :

Derivative Substituent IC₅₀ (μM, A549) IC₅₀ (μM, A375) 38 Thiazol-4-yl 2.3 1.8 39 Sulfamoyl 5.1 4.2 40 CF₃ 0.9 0.7 Source: Adapted from peptidomimetic studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。